molecular formula C16H26N2O3 B3239401 tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate CAS No. 1420889-52-6

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3239401
CAS No.: 1420889-52-6
M. Wt: 294.39 g/mol
InChI Key: JIJHBMQHICXCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a pyrrole moiety

Preparation Methods

The synthesis of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The tert-butyl group is then introduced via tert-butylation reactions. The final step involves the attachment of the pyrrole moiety through etherification reactions, using reagents such as alkyl halides and bases under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. .

Scientific Research Applications

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:

Properties

IUPAC Name

tert-butyl 2-[1-(1H-pyrrol-2-yl)ethoxymethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-12(14-8-5-9-17-14)20-11-13-7-6-10-18(13)15(19)21-16(2,3)4/h5,8-9,12-13,17H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJHBMQHICXCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN1)OCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120044
Record name 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420889-52-6
Record name 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420889-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.